N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide
Description
N-[5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide is a heterocyclic compound combining three distinct moieties: a 1,5-dimethylpyrazole ring, a 1,3,4-oxadiazole core, and a benzothiazole carboxamide group. The benzothiazole carboxamide group introduces aromaticity and polar functionality, likely influencing solubility and target binding .
Properties
IUPAC Name |
N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N6O2S/c1-8-5-11(20-21(8)2)14-18-19-15(23-14)17-13(22)9-3-4-10-12(6-9)24-7-16-10/h3-7H,1-2H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHRBLOCSQXQOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed analysis based on the evidence:
Table 1. Structural and Functional Comparison
Key Findings
Pyridazinone in introduces a six-membered ring with keto functionality, which may alter conformational flexibility compared to the target’s five-membered oxadiazole .
Functional Groups: Carboxamide vs. Carbothioamide: The target’s carboxamide () supports stronger hydrogen bonding versus sulfur-containing carbothioamides (), which prioritize hydrophobic interactions .
Synthetic Routes :
- EDCI/HOBT-mediated coupling is common in pyrazole carboxamide synthesis (target and ), ensuring efficient amide bond formation .
- ’s sulfanyl-linked oxadiazole employs esterification, which may limit scalability compared to carboxamide-based strategies .
Physicochemical Properties :
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